Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)sulfanyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2S/c1-13(2,3)17-12(16)14(4,5)18-11-8-6-10(15)7-9-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSJJDGRYVXVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379280 | |
| Record name | tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-87-2 | |
| Record name | tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves nucleophilic substitution of tert-butyl 2-bromo-2-methylpropanoate with 4-chlorothiophenol. The bromine atom at the α-position of the ester acts as a leaving group, enabling displacement by the thiolate anion (Figure 1).
Key Steps :
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Deprotonation of 4-Chlorothiophenol : A strong base (e.g., NaOH) generates the 4-chlorothiophenolate nucleophile.
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Substitution Reaction : The thiolate attacks the electrophilic carbon adjacent to the ester, displacing bromide.
Example Protocol :
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Reactants : 2-Bromo-2-methylpropanoic acid tert-butyl ester (1.63 eq), 4-chlorothiophenol (1.0 eq)
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Base : Sodium hydroxide (1.87 eq)
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Solvent : Methanol or tetrahydrofuran (THF)
Optimization Notes :
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Excess base ensures complete thiolate formation but risks ester saponification; stoichiometric control is critical.
Intermediate Synthesis: Preparation of Tert-Butyl 2-Bromo-2-Methylpropanoate
Bromination of Tert-Butyl 2-Methylpropanoate
The bromoester intermediate is synthesized via radical bromination or acid-catalyzed substitution.
Radical Bromination :
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Reactants : Tert-butyl 2-methylpropanoate, N-bromosuccinimide (NBS), benzoyl peroxide
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Conditions : Light initiation, 80°C, 12 hours
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Yield : 70–80% (literature-based estimate).
Acid-Catalyzed Substitution :
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Reactants : Tert-butyl alcohol, 2-bromo-2-methylpropionyl chloride
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Catalyst : Lewis acid (e.g., ZnCl₂)
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Solvent : Dichloromethane
Table 1. Comparison of Bromination Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Radical Bromination | 75 | 95 | Selective α-bromination |
| Acid-Catalyzed | 90 | 98 | High efficiency, mild conditions |
Alternative Pathways: Thioether Formation Prior to Esterification
Thiol-Ene Reaction with 2-Methylpropenoic Acid
A less common approach involves forming the thioether before introducing the tert-butyl ester.
Procedure :
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Thiol-Ene Coupling : React 4-chlorothiophenol with 2-methylpropenoic acid under UV light.
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Esterification : Treat the resulting thioether acid with tert-butanol and DCC (dicyclohexylcarbodiimide).
Challenges :
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Low regioselectivity in thiol-ene step.
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Requires protection/deprotection strategies to prevent side reactions.
Industrial-Scale Considerations
Solvent and Catalyst Selection
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Solvent : Toluene or cyclopentyl methyl ether (CPME) for improved phase separation.
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Catalyst : Potassium hydroxide granules (88% purity) for efficient deprotonation.
Table 2. Industrial Reaction Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–90°C | Higher conversion, risk of elimination |
| Solvent Ratio | 1:1.5 (MeOH:Toluene) | Balances solubility and cost |
| Reaction Time | 4–6 hours | Ensures >99% conversion |
Mechanistic Insights and Side Reactions
Competing Elimination Pathways
The tertiary carbocation intermediate (Figure 2) may undergo elimination to form alkenes, particularly under high-temperature or strongly acidic conditions.
Mitigation Strategies :
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Low-Temperature Phases : Stepwise heating (20°C → 60°C) minimizes carbocation rearrangement.
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Nucleophile Excess : 1.5–2.0 eq of 4-chlorothiophenol ensures rapid quenching.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or bromine (Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitrated or halogenated derivatives of the chlorophenyl group.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a precursor in the synthesis of various bioactive compounds.
Case Study: Synthesis of Anticancer Agents
Research has indicated that derivatives of this compound may exhibit anticancer properties. A study focused on modifying the thioether functionality to enhance the cytotoxicity against cancer cell lines, demonstrating promising results in vitro .
Agrochemicals
The compound's thioether moiety contributes to its utility in agrochemical formulations, particularly as a component in herbicides and fungicides.
Case Study: Herbicidal Activity
In agricultural studies, this compound was evaluated for its herbicidal activity against common weeds. Results showed that formulations containing this compound exhibited effective weed control while maintaining safety profiles for crops .
Materials Science
The compound is also being explored for applications in materials science, particularly in the development of polymers and coatings.
Case Study: Polymerization Studies
Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. The thioether groups provide unique cross-linking opportunities, leading to materials with improved durability .
Environmental Applications
Given the increasing focus on environmental sustainability, this compound's potential role in bioremediation is being investigated.
Case Study: Biodegradation Studies
Studies have shown that certain microbial strains can utilize this compound as a carbon source, suggesting its potential for use in bioremediation strategies to mitigate environmental contamination .
Summary Table of Applications
| Application Field | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Synthesis of anticancer agents | Enhanced cytotoxicity against cancer cell lines |
| Agrochemicals | Herbicide formulation | Effective weed control with crop safety |
| Materials Science | Polymer enhancement | Improved mechanical properties and thermal stability |
| Environmental Science | Bioremediation | Microbial degradation potential identified |
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thioether group can undergo metabolic transformations, potentially forming reactive intermediates that interact with biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is structurally and functionally related to several derivatives, including fenofibrate analogs, impurities, and substituted esters. Below is a systematic comparison:
Functional Group Variations
Thioether vs. Ether/Oxygen Analogs
- Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate: The sulfur atom in the thioether group increases molecular weight (vs. oxygen analogs) and may reduce oxidative stability. The thioether’s electron-rich nature could alter reactivity in nucleophilic substitutions .
- Fenofibrate (Isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate): Replaces the thioether with a phenoxy group linked to a benzoyl moiety. This oxygen-based structure is associated with hypolipidemic activity, targeting peroxisome proliferator-activated receptors (PPAR-α) .
- Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate: An impurity in fenofibrate synthesis, this methyl ester variant has a shorter retention time (0.65 vs. 1.35 for the tert-butyl analog) in HPLC analysis, reflecting differences in hydrophobicity .
Table 1: Key Structural and Chromatographic Comparisons
Ester Group Variations
- This property is exploited in prodrug design to modulate bioavailability .
- 1-Methylethyl Esters: Impurities like 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate exhibit extended retention times (1.35) due to increased hydrophobicity from branched ester groups .
Biological Activity
Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate (CAS No. 175135-87-2) is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry, drawing on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 286.81 g/mol. The compound features a tert-butyl group, a thioether linkage with a chlorophenyl moiety, and an ester functional group, contributing to its unique chemical reactivity and potential biological interactions .
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, including:
- Esterification : Reaction of tert-butyl alcohol with 2-[(4-chlorophenyl)thio]-2-methylpropanoic acid.
- Thioether Formation : Utilization of thioacids or thiols in the presence of acid catalysts to facilitate the formation of thioether linkages.
These methods allow for the production of the compound in a laboratory setting, which can then be used for biological testing.
Case Studies
- Anticancer Activity : Research into similar thioether compounds has shown promising anticancer properties. For instance, compounds with thioether functionalities have been reported to exhibit cytotoxic effects against various cancer cell lines. While specific studies on this compound are lacking, its structural analogs have demonstrated significant potential in inhibiting tumor growth .
- Antimicrobial Properties : Compounds containing chlorinated aromatic groups often exhibit enhanced antimicrobial activity. Preliminary assessments suggest that this compound could possess similar properties, warranting further investigation into its efficacy against bacterial and fungal pathogens.
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate | C14H19ClO4S | Contains a sulfonyl group instead of thioether |
| 4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate | C14H18Cl2O2 | Contains two chlorine atoms; different reactivity |
| Tert-butyl 2-(phenylthio)-2-methylpropanoate | C15H22OS | Lacks chlorine; broader hydrophobic character |
This comparison highlights the unique combination of functionalities in this compound that may impact its biological activity and synthetic utility .
Future Directions
Given the preliminary findings regarding its biological activity, further research is essential to elucidate the mechanisms underlying the interactions of this compound with biological systems. Suggested areas for exploration include:
- In vitro and In vivo Studies : Conducting detailed studies to assess cytotoxicity, antimicrobial efficacy, and potential therapeutic applications.
- Mechanistic Studies : Investigating the specific biochemical pathways influenced by this compound to better understand its pharmacological profile.
- Structure-Activity Relationship (SAR) : Analyzing how variations in structure affect biological activity to guide future synthetic modifications.
Q & A
Q. What are the standard synthetic routes for Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 4-chlorothiophenol with tert-butyl 2-bromo-2-methylpropanoate in the presence of a base (e.g., potassium carbonate) in anhydrous tetrahydrofuran (THF) at reflux (60–70°C). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (1.2:1 thiol:ester) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which analytical techniques are most effective for purity assessment and impurity profiling?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard, using a C18 column and acetonitrile/water mobile phase (Table 1). Impurities like methyl/ethyl esters or hydroxylated byproducts (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) are identified via retention time alignment with reference standards . Mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirm molecular identity, with characteristic peaks for tert-butyl (δ ~1.4 ppm) and thioether (δ ~3.5 ppm) groups .
Advanced Research Questions
Q. How can chiral separation be achieved if stereoisomers are present in the compound?
Methodological Answer: If stereoisomerism arises (e.g., during synthesis of analogues), chiral chromatography using polysaccharide-based columns (Chiralpak® AD-H) with n-hexane/isopropanol (90:10) resolves enantiomers. Optical rotation measurements (e.g., −5.2° for levo vs. +8.0° for dextro forms) validate separation efficiency. Preparative HPLC scales this for isolation .
Q. How should discrepancies in impurity profiling data from different analytical methods be addressed?
Methodological Answer: Discrepancies arise from method sensitivity (e.g., HPLC vs. LC-MS). Cross-validate using orthogonal techniques:
Q. What crystallographic methods determine the compound’s solid-state structure and conformation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines the structure. Key steps:
Q. How does the compound’s stability vary under different storage and reaction conditions?
Methodological Answer: Stability studies under thermal (40–60°C), hydrolytic (pH 1–13), and oxidative (H₂O₂) stress reveal:
- Thermal stability: Decomposition >100°C (TGA analysis).
- Hydrolytic sensitivity: Degrades in strong acid/base (half-life <24 hrs at pH 2/12).
- Oxidative resistance: Stable to 3% H₂O₂. Store at −20°C in inert atmosphere (argon) with desiccant .
Q. What reaction mechanisms explain the formation of byproducts during synthesis?
Methodological Answer: Byproducts arise from:
- Ester hydrolysis: Acidic/basic conditions cleave the tert-butyl ester to 2-[(4-chlorophenyl)thio]-2-methylpropanoic acid.
- Oxidative dimerization: Thioether oxidation forms disulfides (confirmed via LC-MS, m/z = [M+H]⁺ + 78).
Mechanistic studies (DFT calculations) model transition states to minimize side reactions .
Q. What computational modeling approaches predict the compound’s reactivity in novel reactions?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
- Frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
- Transition states for SN2 reactions (activation energy ~25 kcal/mol).
Molecular dynamics (MD) simulations predict solubility in organic solvents (logP = 3.8) .
Table 1: HPLC Parameters for Impurity Profiling
| Column | Mobile Phase | Flow Rate | Detection | Key Impurities (RT) |
|---|---|---|---|---|
| C18 (250 mm) | Acetonitrile/Water (70:30) | 1.0 mL/min | UV 254 nm | Methyl ester (0.65 min), Ethyl ester (0.80 min), Hydroxy byproduct (0.34 min) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
